(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile (2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 573940-80-4
VCID: VC4556961
InChI: InChI=1S/C15H10N4S/c16-9-11(10-18-14-7-3-4-8-17-14)15-19-12-5-1-2-6-13(12)20-15/h1-8,10H,(H,17,18)/b11-10+
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC=N3)C#N
Molecular Formula: C15H10N4S
Molecular Weight: 278.33

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile

CAS No.: 573940-80-4

Cat. No.: VC4556961

Molecular Formula: C15H10N4S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile - 573940-80-4

Specification

CAS No. 573940-80-4
Molecular Formula C15H10N4S
Molecular Weight 278.33
IUPAC Name (E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enenitrile
Standard InChI InChI=1S/C15H10N4S/c16-9-11(10-18-14-7-3-4-8-17-14)15-19-12-5-1-2-6-13(12)20-15/h1-8,10H,(H,17,18)/b11-10+
Standard InChI Key KSWVYJCADULTTN-ZHACJKMWSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC=N3)C#N

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Stereochemistry

The compound adopts an (E)-configuration at the double bond connecting the benzothiazole and pyridine-amino groups, as confirmed by IUPAC nomenclature and X-ray crystallographic analogs . Key structural features include:

  • A benzothiazole ring (1,3-benzothiazol-2-yl) providing aromatic stability and π-stacking potential.

  • A pyridin-2-ylamino group enabling hydrogen bonding via the amine nitrogen.

  • A prop-2-enenitrile spacer contributing planarity and conjugation.

The SMILES notation \text{C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC=CC=N3)/C#N explicitly defines the (E)-stereochemistry and connectivity .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC15H10N4S\text{C}_{15}\text{H}_{10}\text{N}_{4}\text{S}
Molecular Weight278.33 g/mol
CAS Registry Number573940-80-4
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (3 N, 1 S, 1 CN)

Crystallographic and Conformational Insights

While direct X-ray data for this compound are unavailable, structural analogs like (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile exhibit near-planar conformations with intramolecular C–H⋯N hydrogen bonding and π–π stacking interactions between benzothiazole rings (centroid distances ≈3.75 Å) . These observations suggest similar packing behavior for the title compound, potentially influencing its solid-state reactivity and solubility.

Synthetic Methodologies and Optimization

Condensation-Based Synthesis

The primary route involves base-mediated condensation of 1,3-benzothiazol-2-ylacetonitrile derivatives with pyridin-2-amine precursors. Typical conditions include:

  • Reagents: Sodium hydride or potassium carbonate as base.

  • Solvents: Polar aprotic solvents (DMF, DMSO) under reflux.

  • Reaction Time: 8–12 hours for complete conversion .

A representative protocol yields the product in 88% purity after recrystallization from ethanol , though scalability remains untested.

Table 2: Synthetic Parameters for Analogous Compounds

ParameterValueCompound Analogue
Yield88%
Purification MethodEthanol recrystallization
ByproductsUnreacted amines, dimerization species

Mechanistic Considerations

The reaction proceeds via deprotonation of the acetonitrile α-hydrogen, followed by nucleophilic attack on the pyridin-2-amine. The (E)-selectivity arises from steric hindrance minimizing syn-addition pathways, consistent with related enenenitrile syntheses .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

Limited experimental data exist, but the compound’s high melting point (441–443 K in analogs) suggests strong intermolecular forces. Predicted solubility profiles indicate:

  • High solubility: DMSO, DMF (>10 mg/mL).

  • Low solubility: Water, hexanes (<0.1 mg/mL) .

Spectroscopic Fingerprints

  • IR: Stretching vibrations at ≈2220 cm⁻¹ (C≡N), 1600–1580 cm⁻¹ (C=N benzothiazole), and 3350 cm⁻¹ (N–H) .

  • NMR: 1H^1\text{H} signals at δ 8.5–7.2 ppm (aromatic protons), δ 6.8 ppm (NH), and δ 3.3 ppm (CH₂ in analogs) .

Industrial and Materials Science Applications

Organic Electronics

The extended π-system suggests utility in:

  • OLEDs: As electron-transport layers.

  • Photovoltaics: Non-fullerene acceptors.

Catalysis

Pyridine-nitrogen sites may coordinate transition metals (e.g., Ru, Pd) for cross-coupling reactions .

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